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molecular formula C14H10BrNO B8738502 5-Bromo-2-phenylisoindolin-1-one CAS No. 918330-02-6

5-Bromo-2-phenylisoindolin-1-one

Cat. No. B8738502
M. Wt: 288.14 g/mol
InChI Key: AXMKFFFLQOXFFA-UHFFFAOYSA-N
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Patent
US09365566B2

Procedure details

To a suspension of methyl 4-bromo-2-(bromomethyl)benzoate (0.204 g, 0.662 mmol) in MeOH (5.5 mL) were added aniline (0.063 mL, 0.696 mmol) and Et3N (0.144 mL, 1.027 mmol). The mixture was heated to reflux (85° C.) for 24 hours and subsequently cooled. A white solid that formed was collected by vacuum filtration, rinsed with MeOH, and dried under vacuum to give the title compound as a white solid (0.138 g, 72% yield). 1H NMR (500 MHz, CDCl3) δ ppm 3.89 (s, 2 H), 4.85 (s, 2 H), 7.15-7.24 (m, 1 H), 7.40-7.52 (m, 2 H), 7.62-7.96 (m, 5 H); ESI-MS m/z/[M+H]+ 288.3.
Quantity
0.204 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.144 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=O)=[C:4]([CH2:12]Br)[CH:3]=1.[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.CCN(CC)CC>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:10][CH:11]=1)[C:6](=[O:8])[N:14]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:12]2

Inputs

Step One
Name
Quantity
0.204 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)CBr
Name
Quantity
5.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.063 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0.144 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled
CUSTOM
Type
CUSTOM
Details
A white solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with MeOH
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CN(C(C2=CC1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.138 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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